molecular formula C11H11N3O3 B3030793 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole CAS No. 958245-17-5

1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole

Cat. No.: B3030793
CAS No.: 958245-17-5
M. Wt: 233.22
InChI Key: OTZCJYQGKVYWHJ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using reagents such as boron tribromide.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Boron tribromide, methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Reduction of the nitro group: 1-(2-Amino-4-methoxyphenyl)-4-methyl-1H-imidazole.

    Demethylation of the methoxy group: 1-(2-Hydroxy-4-nitrophenyl)-4-methyl-1H-imidazole.

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imidazole ring can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate

Comparison: 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, as well as the imidazole ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-8-6-13(7-12-8)10-4-3-9(14(15)16)5-11(10)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZCJYQGKVYWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670223
Record name 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958245-17-5
Record name 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-1H-imidazole (18.0 g, 53.5 mmol), 1-chloro-2-methoxy-4-nitrobenzene (10.0 g, 53.5 mmol), and potassium hydroxide (4.5 g, 80.3 mmol) in DMSO (50 mL) was heated at 110° C. for 24 h. The reaction mixture was allowed to cool to rt and was poured into 1000 mL of water. The aqueous mixture was extracted with dichloromethane (3×250 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (330 g silica cartridge, 0-2% MeOH/chloroform, linear gradient over 72 min, flow 25 mL/min) to afford 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 20% yield) as a yellow/orange solid. LC-MS (M+H)+=234.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.97-8.00 (m, 1H) 7.93-7.97 (m, 2H) 7.45 (d, J=8.85 Hz, 1H) 7.02 (s, 1H) 4.02 (s, 3H) 2.35 (s, 3H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Step D (1): A mixture of 4-methyl-1H-imidazole (18.0 g, 53.5 mmol), 1-chloro-2-methoxy-4-nitrobenzene (10.0 g, 53.5 mmol), and potassium hydroxide (4.5 g, 80.3 mmol) in DMSO (50 mL) was heated at 110° C. for 24 h. The reaction mixture was allowed to cool to rt and was poured into 1000 mL of water. The aqueous mixture was extracted with dichloromethane (3×250 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (330 g silica cartridge, 0-2% MeOH/chloroform, linear gradient over 72 min, flow 25 mL/min) to afford 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 20% yield) as a yellow/orange solid. LC-MS (M+H)+=234.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.97-8.00 (m, 1 H) 7.93-7.97 (m, 2 H) 7.45 (d, J=8.85 Hz, 1 H) 7.02 (s, 1 H) 4.02 (s, 3 H) 2.35 (s, 3 H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-5-nitroanisole (187 mg, 1 mmol), of 4-methyl-1H-imidazole (335 mg, 4 mmol) and of potassium hydroxide (99 mg, 1.5 mmol) in DMSO (0.86 mL) was stirred for 5 h at 80° C. under an atmosphere of nitrogen. After cooling to 20° C. the reaction was poured onto ice-water. A precipitation was formed and the suspension was stirred for 15 min. The solid was filtered off, washed with water, dissolved in dichloromethane, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield a yellow solid. The crude product was purified on silica gel using dichloromethane/methanol (19:1 v/v) as eluent to yield the title compound (106 mg, 45%) as a pale-yellow solid. Alternatively the product can be also crystallized from the crude material from diethyl ether.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods IV

Procedure details

A mixture of 4-methyl imidazole (500 mg, 6 mmol), 2-fluoro-5-nitro anisole (1.02 g, 5.9 mmol) and potassium carbonate (1.68 g, 12 mmol) in DMF (15 mL) was heated overnight at 85° C. in a sealed tube. The reaction mixture was cooled, transferred into a round bottom flask using ethyl acetate and concentrated under high vacuum to 5 mL volume. The residue was suspended in water and extracted with dichloromethane (3×25 mL). The organic extracts were combined, washed with brine, dried over anhydrous MgSO4, filtered and concentrated to give an orange solid. The solid was dissolved in dichloromethane (10 mL) and diluted with hexane until the solution became slightly turbid. The turbid solution was left at room temperature. The separated orange solid was filtered, washed with hexane to give 1-(2-methoxy-4-nitro-phenyl)-4-methyl-1H-imidazole and 1-(2-methoxy-4-nitro-phenyl)-5-methyl-1H-imidazole (577 mg, 43%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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